REACTION_CXSMILES
|
Br[CH:2](Br)[C:3]1[CH:4]=[CH:5][C:6]([C:9]([O:11][CH3:12])=[O:10])=[N:7][CH:8]=1.[C:14]([O-:17])(O)=O.[Na+].[Na+].[Cl-].[CH3:21][OH:22]>C(OC)(OC)OC.O.[N+]([O-])([O-])=O.[Ag+]>[CH3:21][O:22][CH:2]([O:17][CH3:14])[C:3]1[CH:4]=[CH:5][C:6]([C:9]([O:11][CH3:12])=[O:10])=[N:7][CH:8]=1 |f:1.2,3.4,8.9|
|
Name
|
|
Quantity
|
927 mg
|
Type
|
reactant
|
Smiles
|
BrC(C=1C=CC(=NC1)C(=O)OC)Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing
|
Type
|
CUSTOM
|
Details
|
the reaction for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
it was cooled
|
Type
|
FILTRATION
|
Details
|
The thick slurry was filtered through a 25-50 micron frit
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to 10 ml
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C=1C=CC(=NC1)C(=O)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |